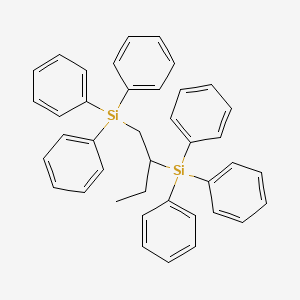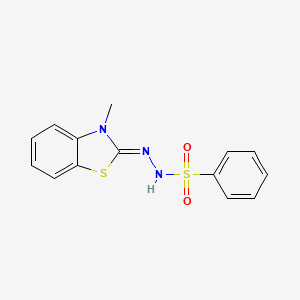
2,3-Dichloroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloroanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C14H8Cl2 It is a derivative of anthracene, where two chlorine atoms are substituted at the 2nd and 3rd positions of the anthracene ring
準備方法
2,3-Dichloroanthracene can be synthesized through several methods. One common synthetic route involves the chlorination of anthracene. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
2,3-Dichloroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds.
科学的研究の応用
2,3-Dichloroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows for the study of substitution patterns and reactivity in aromatic systems.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential as therapeutic agents or biological probes.
Medicine: Some derivatives of this compound have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors. Its photophysical properties make it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism by which 2,3-Dichloroanthracene exerts its effects depends on the specific application. In chemical reactions, the chlorine atoms can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound’s aromatic structure allows it to interact with various molecular targets, potentially disrupting cellular processes or signaling pathways.
類似化合物との比較
2,3-Dichloroanthracene can be compared with other chlorinated anthracene derivatives, such as 9,10-dichloroanthracene and 1,5-dichloroanthracene. These compounds share similar chemical properties but differ in the position of the chlorine substituents, which can influence their reactivity and applications. For example, 9,10-dichloroanthracene is often used in photophysical studies due to its distinct electronic properties.
特性
CAS番号 |
613-07-0 |
|---|---|
分子式 |
C14H8Cl2 |
分子量 |
247.1 g/mol |
IUPAC名 |
2,3-dichloroanthracene |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H |
InChIキー |
NRMXAJPZWJTBKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)




